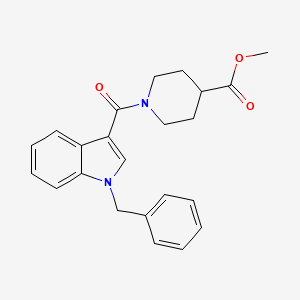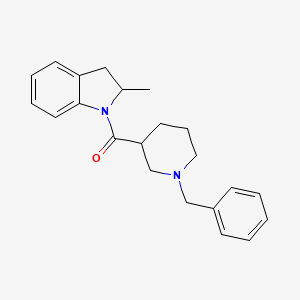
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate, also known as MBPC, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. MBPC belongs to the class of piperidine derivatives and is a synthetic analog of the naturally occurring indole alkaloid, harmaline. In
Scientific Research Applications
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and pain management. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. In pain management, this compound has been shown to have analgesic effects and can alleviate neuropathic pain.
Mechanism of Action
The mechanism of action of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems. This compound has been shown to bind to serotonin receptors and inhibit the reuptake of serotonin, leading to increased levels of serotonin in the brain. This may contribute to its neuroprotective and cognitive-enhancing effects. Additionally, this compound has been found to bind to sigma-1 receptors, which are involved in various cellular processes, including cell survival, neuroprotection, and pain modulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In addition to its effects on neurotransmitter systems, this compound has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and plasticity. This compound has also been shown to reduce oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases and cancer.
Advantages and Limitations for Lab Experiments
Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a high purity. It is also stable and can be stored for long periods of time. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions and animal models used.
Future Directions
There are several future directions for research on Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate. One area of interest is the development of this compound derivatives that have improved pharmacological properties and specificity for certain receptor subtypes. Another area of interest is the investigation of this compound's potential therapeutic applications in other fields, such as depression, anxiety, and addiction. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its effects on different neurotransmitter systems and cellular processes.
Synthesis Methods
The synthesis of Methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate involves the condensation of 1-benzylindole-3-carboxaldehyde with piperidine-4-carboxylic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then methylated using methyl iodide to yield this compound.
properties
IUPAC Name |
methyl 1-(1-benzylindole-3-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-23(27)18-11-13-24(14-12-18)22(26)20-16-25(15-17-7-3-2-4-8-17)21-10-6-5-9-19(20)21/h2-10,16,18H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWVVQVFLYECBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)

![[4-(4-Cyanophenyl)phenyl] 2-pyridin-3-yloxypropanoate](/img/structure/B7563146.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)
![2-(2-Methylphenyl)-1-[4-(pyridine-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7563166.png)
![[4-(5-Chloropyridin-2-yl)piperazin-1-yl]-[2-(propan-2-ylamino)pyridin-3-yl]methanone](/img/structure/B7563182.png)
![3-Ethoxy-1-[4-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazin-1-yl]propan-1-one](/img/structure/B7563185.png)
![3-(difluoromethoxy)-5-methyl-N-[6-(3-oxopiperazin-1-yl)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B7563196.png)